molecular formula C19H21N3OS B2410422 2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1448035-55-9

2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No.: B2410422
CAS No.: 1448035-55-9
M. Wt: 339.46
InChI Key: SNMYMMQBCXLXAN-UHFFFAOYSA-N
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Description

2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 2-methylbenzyl chloride and the piperidine derivative.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and the oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzylpiperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
  • 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
  • 2-(1-(2-Fluorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Uniqueness

2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14-4-2-3-5-16(14)12-22-9-6-15(7-10-22)18-20-21-19(23-18)17-8-11-24-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMYMMQBCXLXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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